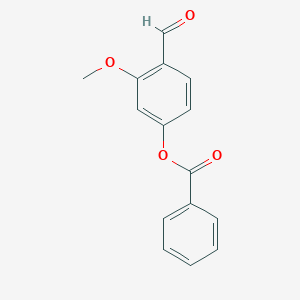

4-Formyl-3-methoxyphenyl benzoate

Description

Significance of Aromatic Ester Compounds in Chemical Science

Aromatic esters, characterized by an ester group attached to an aromatic ring, are integral to numerous scientific and industrial domains. Their inherent chemical stability, coupled with the ability to undergo a variety of chemical transformations, makes them valuable intermediates in organic synthesis. chemscene.com These compounds are foundational in the development of pharmaceuticals, agrochemicals, and advanced materials. chemscene.com The pleasant fragrances of many aromatic esters also lead to their widespread use in the perfume and food industries. rsc.org

Overview of Formyl and Methoxy (B1213986) Substituted Benzoate (B1203000) Esters in Research Context

The presence of formyl (-CHO) and methoxy (-OCH3) groups on a benzoate ester ring significantly influences the molecule's electronic properties and reactivity. The aldehyde functionality of the formyl group provides a reactive site for a plethora of chemical reactions, including oxidation, reduction, and condensation reactions. The methoxy group, an electron-donating group, can modulate the reactivity of the aromatic ring and influence the compound's physical properties, such as solubility and crystallinity. This combination of functional groups makes these esters versatile building blocks in the synthesis of more complex molecules.

Research Landscape for 4-Formyl-3-methoxyphenyl Benzoate and Related Isomers (e.g., Vanillin (B372448) Derivatives)

The research landscape for "this compound" (CAS 403477-22-5) is currently limited in publicly accessible scientific literature. However, its isomer, 4-Formyl-2-methoxyphenyl benzoate (CAS 790-16-9), a derivative of vanillin, has been more extensively documented. nih.gov Vanillin and its derivatives are subjects of considerable research due to their broad spectrum of biological activities, including antioxidant, antimicrobial, and antitumor properties. taylorandfrancis.comresearchgate.net The investigation into vanillin derivatives, such as its benzoate esters, is a vibrant area of study, with researchers exploring their potential in medicinal chemistry and materials science. mdpi.comnih.gov The synthesis of these compounds often involves the esterification of vanillin or its isomers with a suitable benzoic acid derivative.

Chemical and Physical Properties of 4-Formyl-2-methoxyphenyl benzoate

The following table summarizes the key chemical and physical properties of 4-Formyl-2-methoxyphenyl benzoate.

| Property | Value | Source |

| Molecular Formula | C15H12O4 | nih.gov |

| Molecular Weight | 256.25 g/mol | nih.gov |

| CAS Number | 790-16-9 | nih.gov |

| Appearance | White to off-white solid | scbt.com |

| Melting Point | 75-76 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like dichloromethane | sigmaaldrich.com |

| XLogP3 | 2.8 | nih.gov |

Spectroscopic Data of 4-Formyl-2-methoxyphenyl benzoate

Spectroscopic data is crucial for the identification and characterization of chemical compounds. Below is a summary of available spectroscopic information for 4-Formyl-2-methoxyphenyl benzoate.

| Technique | Key Data | Source |

| ¹H NMR | Spectral data available in various databases, but specific peak assignments require further analysis. | rsc.org |

| ¹³C NMR | Spectral data available in various databases, but specific peak assignments require further analysis. | rsc.org |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (ester and aldehyde), C-O, and aromatic C-H bonds are expected. | rsc.org |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 256, corresponding to the molecular weight. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

403477-22-5 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

(4-formyl-3-methoxyphenyl) benzoate |

InChI |

InChI=1S/C15H12O4/c1-18-14-9-13(8-7-12(14)10-16)19-15(17)11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

BHKJEJNZKFXTPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Conventional Synthetic Routes to Formyl-Methoxyphenyl Benzoates

Traditional methods for synthesizing esters like 4-Formyl-3-methoxyphenyl benzoate (B1203000) have long been established in organic chemistry. These routes typically involve the direct reaction of a carboxylic acid and an alcohol or the use of a more reactive carboxylic acid derivative.

Esterification Reactions of Substituted Benzoic Acids and Phenols

The most fundamental approach to synthesizing 4-Formyl-3-methoxyphenyl benzoate is through the esterification of a substituted benzoic acid and a phenol (B47542). researchgate.net This reaction, often catalyzed by a strong acid, involves the reaction of benzoic acid with 4-formyl-3-methoxyphenol (vanillin). The acid catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the phenol. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed. youtube.comgoogle.com

A common variation is the Fischer-Speier esterification, which utilizes an excess of the alcohol component and an acid catalyst, such as hydrochloric acid or sulfuric acid, to achieve high yields of the ester. youtube.com

Acyl Nucleophilic Substitution Approaches

To circumvent the equilibrium limitations of direct esterification, more reactive derivatives of benzoic acid are often employed in acyl nucleophilic substitution reactions. A highly effective method involves the use of benzoyl chloride. chemsrc.com In this approach, benzoyl chloride is reacted with 4-formyl-3-methoxyphenol in the presence of a base, such as pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric acid that is generated during the reaction, driving the reaction to completion. This method is generally faster and often proceeds at lower temperatures than direct esterification.

Advanced Synthetic Techniques

In recent years, the field of organic synthesis has seen the development of advanced techniques that offer significant advantages over conventional methods, including reduced reaction times, increased yields, and improved environmental profiles.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including esterifications. nih.govnih.govredalyc.orgresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields. redalyc.orgresearchgate.net This rapid heating is due to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to a rapid increase in temperature. For the synthesis of this compound, a mixture of benzoic acid and 4-formyl-3-methoxyphenol, along with a suitable catalyst, can be subjected to microwave irradiation to afford the desired ester in a significantly shorter time frame compared to conventional heating methods. nih.govresearchgate.net

Catalytic Approaches in Synthesis

The development of novel catalysts has been instrumental in advancing the synthesis of esters. For the preparation of formyl-methoxyphenyl benzoates, various catalytic systems can be employed to enhance reaction rates and selectivity.

Acid Catalysis: As mentioned in the conventional routes, strong mineral acids are common catalysts. However, solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, offer advantages in terms of ease of separation and reusability. ijstr.orgepa.gov These catalysts provide an acidic surface that facilitates the esterification reaction. ijstr.org

Metal-Based Catalysis: Certain metal compounds have been shown to be effective catalysts for esterification. For instance, tin(II) compounds can be used to catalyze the reaction between benzoic acid and alcohols, with the advantage of being easily separated from the reaction mixture by filtration. google.com

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing this compound, several green chemistry principles can be applied.

Use of Greener Solvents: Whenever possible, the use of hazardous organic solvents should be minimized or replaced with more environmentally friendly alternatives, such as water or solvent-free conditions. nih.govijstr.orgepa.gov

Catalysis: The use of catalysts, particularly solid and reusable catalysts, is a cornerstone of green chemistry as it reduces waste and allows for milder reaction conditions. ijstr.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Acyl nucleophilic substitution reactions, for example, often have high atom economy.

Energy Efficiency: Microwave-assisted synthesis is an example of a more energy-efficient technique compared to conventional heating methods, as it provides rapid and localized heating. nih.govnih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Synthesis of Precursors and Intermediates

The construction of the target ester, this compound, necessitates the independent synthesis of its two primary building blocks: a formyl-substituted benzoic acid or its activated derivative, and a methoxy-substituted phenol.

Pathways to Substituted Benzaldehydes and Benzoic Acids

The generation of substituted benzaldehydes and benzoic acids, crucial precursors for the target molecule, can be achieved through various established synthetic routes. The transformation of aldehydes into carboxylic acids is a fundamental reaction in organic chemistry, often accomplished through oxidation. mdpi.com A green and efficient method involves the use of hydrogen peroxide with a selenium-containing catalyst in water, which can convert a range of functionalized aldehydes into their corresponding carboxylic acids in high yields under mild, room temperature conditions. mdpi.com For instance, the oxidation of benzaldehyde (B42025) to benzoic acid proceeds efficiently using this system. mdpi.com

Conversely, the reduction of benzoic acid derivatives represents a common strategy for obtaining benzaldehydes. youtube.com A number of methods are available that can accomplish this transformation in a single, selective step. youtube.com One highly selective reagent for this purpose is diisobutylaluminum hydride (DIBAL-H), which can reduce esters and nitriles to aldehydes. youtube.com Its high selectivity allows for the presence of other functional groups, such as benzyl (B1604629) bromides, to remain intact. youtube.com

A versatile, one-pot procedure for synthesizing functionalized benzaldehydes starts from readily available benzoic acids. acs.orgacs.org In this method, the benzoic acid is first converted to a Weinreb amide. This intermediate is then reduced using a hydride source like DIBAL-H to form a stable aluminum hemiaminal, which acts as a protected aldehyde. This intermediate can then undergo cross-coupling with organometallic reagents to yield a variety of substituted benzaldehydes, including those with methoxy (B1213986) groups. acs.orgacs.org

The synthesis of specific precursors, such as 4-cyano-2-methoxybenzaldehyde, has been detailed. One method involves the oxidative cleavage of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate using sodium metaperiodate and a catalytic amount of osmium tetroxide. chemicalbook.com An alternative route to the same compound involves the hydrolysis of a dibrominated toluene (B28343) derivative using silver nitrate (B79036) in refluxing ethanol. chemicalbook.com It is important to manage reaction conditions to avoid unwanted side reactions, such as the oxidation of benzaldehyde to benzoic acid, which can be problematic. libretexts.org

Table 1: Selected Methods for the Preparation of Benzaldehydes from Benzoic Acid Derivatives

| Precursor | Reagent(s) | Key Features |

| Benzoic Acid (via Weinreb Amide) | DIBAL-H | Forms a stable hemiaminal intermediate; allows for subsequent one-pot cross-coupling. acs.orgacs.org |

| Nitriles | Diisobutylaluminum hydride (DIBAL-H) | Highly selective reduction; tolerates other functional groups. youtube.com |

| Esters | Diisobutylaluminum hydride (DIBAL-H) | Common and selective method for aldehyde synthesis. youtube.com |

| Acyl Chlorides | H₂ with Pd catalyst | Rosenmund reduction is a classic example. |

| Mixed Anhydrides | H₂ with Pd catalyst | Allows for hydrogenation under specific conditions to yield the aldehyde. youtube.com |

Generation of Methoxy-Substituted Phenol Derivatives

The phenolic portion of this compound requires the synthesis of a methoxy-substituted phenol. Several methods exist for introducing hydroxyl groups onto methoxy-substituted aromatic rings.

A novel and environmentally friendly protocol facilitates the direct hydroxylation of activated aromatic compounds. nih.gov This method uses ethaneperoxoic acid, generated in situ from hydrogen peroxide, acetic acid, and p-toluene sulfonic acid, to convert methoxy-substituted benzenes into their corresponding monohydroxylated derivatives. The reaction is an electrophilic aromatic substitution that proceeds rapidly under mild conditions. nih.gov

Another significant route is the demethylation of more readily available di- or poly-methoxybenzene derivatives. mdpi.comencyclopedia.pub Boron tribromide (BBr₃) is a common and effective reagent for cleaving methyl ethers to yield the desired phenols, often in high yields. mdpi.com This strategy is particularly useful for producing meta-aryloxy phenols from their methoxy precursors. mdpi.comencyclopedia.pub Demethylation can also be achieved using strong acids like sulfuric or hydrochloric acid, or through catalytic methods involving transition metals. encyclopedia.pub

Electrochemical methods also provide a pathway for producing alkoxy-substituted phenols. researchgate.net For example, 4-methoxyphenol (B1676288) can be synthesized by the electrolysis of hydroquinone (B1673460) and benzoquinone in methanol (B129727) with sulfuric acid as a catalyst. This process involves the nucleophilic attack of the alcohol on a quinhydrone (B85884) complex. researchgate.net

The synthesis of meta-aryloxy phenols, a class of compounds with structural similarities to the target molecule's precursors, can be challenging due to the ortho/para directing influence of the hydroxyl group. encyclopedia.pub Strategies to overcome this include Ullmann couplings between a m-methoxy phenol and an aryl halide, catalyzed by a copper salt like CuBr, followed by demethylation. mdpi.com

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound and its intermediates requires careful optimization of several reaction parameters.

Influence of Catalysts and Reagents

The choice of catalysts and reagents is pivotal for directing the reaction towards the desired product and maximizing yield.

Catalysts : In the synthesis of substituted benzaldehydes from Weinreb amides, palladium catalysts are used to facilitate the cross-coupling step with organolithium reagents. acs.orgacs.org For the synthesis of methoxy-substituted phenols via Ullmann coupling, copper salts such as CuBr are effective. mdpi.com The oxidative cleavage to form aldehydes like 4-cyano-2-methoxybenzaldehyde relies on a catalytic amount of osmium tetroxide. chemicalbook.com The green synthesis of carboxylic acids from aldehydes can be efficiently catalyzed by selenium compounds like diphenyl diselenide. mdpi.com In electrochemical syntheses of alkoxyphenols, sulfuric acid has been found to be a more effective catalyst than methanesulfonic acid. researchgate.net

Reagents : The reduction of benzoic acid derivatives to aldehydes often employs selective reducing agents like DIBAL-H to prevent over-reduction to alcohols. youtube.com For oxidation, reagents are chosen based on the desired transformation. For example, sodium metaperiodate is used for oxidative cleavage, chemicalbook.com while hydrogen peroxide is a benign oxidant for converting aldehydes to carboxylic acids. mdpi.com In the generation of methoxy-phenols, the choice of hydroxylating agent, such as in situ formed ethaneperoxoic acid, is crucial for the reaction's success under mild conditions. nih.gov

Impact of Temperature and Reaction Time

Temperature and reaction duration are critical variables that must be precisely controlled to ensure optimal outcomes.

Temperature : Many of the synthetic steps for the precursors are performed under specific temperature conditions to control reactivity and minimize side products. The one-pot reduction/cross-coupling procedure to form benzaldehydes is initiated at 0 °C. acs.org The synthesis of 4-cyano-2-methoxybenzaldehyde requires keeping the reaction temperature below 30°C during the addition of reagents, while a later hydrolysis step is conducted at reflux in ethanol. chemicalbook.com Conversely, some modern protocols are designed to run at room temperature, such as the selenium-catalyzed oxidation of aldehydes. mdpi.com The benzoin (B196080) condensation, a reaction involving benzaldehyde, is often run at cooler temperatures for extended periods to prevent the decomposition of the thiamine (B1217682) catalyst. libretexts.org Electrochemical synthesis of 4-methoxyphenol has been performed at 55 °C. researchgate.net

Reaction Time : The duration of the reaction often dictates the extent of conversion and the potential for byproduct formation. The hydroxylation of methoxy-aromatics with peracid is completed within a short period. nih.gov The hydrolysis step in the synthesis of 4-cyano-2-methoxybenzaldehyde is maintained at reflux for 30 minutes. chemicalbook.com Optimization tables for aldehyde oxidation show reactions running for several hours to achieve high conversion. mdpi.com

Solvent System Considerations

The choice of solvent is critical as it affects reactant solubility, reaction rate, and sometimes the reaction pathway itself.

Solvents : In the one-pot synthesis of substituted benzaldehydes, toluene is used as the solvent. acs.org For the oxidative cleavage to produce 4-cyano-2-methoxybenzaldehyde, a biphasic solvent system of water and tetrahydrofuran (B95107) (THF) (2:1) is employed. chemicalbook.com The green synthesis of benzoic acids from aldehydes is notable for its use of water as the solvent, without the need for any organic co-solvents. mdpi.com The generation of methoxy-substituted phenols via peracid oxidation also proceeds in an aqueous medium. nih.gov Ethanol is a common solvent, used, for example, in the thiamine-catalyzed benzoin condensation and in the silver nitrate-mediated hydrolysis of dibromides. chemicalbook.comlibretexts.org

Table 2: Summary of Reaction Condition Optimization

| Reaction Type | Catalyst/Reagent | Temperature | Solvent | Finding/Observation |

| Benzaldehyde Synthesis (One-Pot) | DIBAL-H, Pd-catalyst | 0 °C | Toluene | Low temperature controls the initial reduction step. acs.org |

| Aldehyde Oxidation | Diphenyl diselenide | Room Temp. | Water | An environmentally friendly protocol that avoids organic co-solvents. mdpi.com |

| Phenol Hydroxylation | p-Toluene sulfonic acid | Mild conditions | Acetic Acid/H₂O | Benign reagents lead to a rapid and green process. nih.gov |

| Aldehyde Synthesis (Oxidative Cleavage) | OsO₄ (cat.), NaIO₄ | < 30 °C | Water/THF | Temperature control is critical during reagent addition. chemicalbook.com |

| Alkoxyphenol Synthesis (Electrochemical) | H₂SO₄ | 55 °C | Methanol | Sulfuric acid was found to give better yields than other acid catalysts. researchgate.net |

Mechanistic Investigations of Chemical Reactions

Elucidation of Reaction Mechanisms for Ester Formation and Transformation

The formation of esters, such as 4-Formyl-3-methoxyphenyl benzoate (B1203000), from an alcohol (or phenol) and a carboxylic acid or its derivative is a cornerstone of organic synthesis. organic-chemistry.orglibretexts.org The most common method is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. organic-chemistry.orgyoutube.com

When using more reactive acyl chlorides, like benzoyl chloride, the reaction with phenols can proceed, although it is often slower than with simple alcohols. libretexts.orgshout.education To increase the reaction rate, the phenol (B47542) is often converted to a more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. libretexts.orgshout.education This approach, known as the Schotten-Baumann reaction, is particularly effective for less reactive acyl chlorides. shout.educationvaia.com

Role of Intermediates (e.g., Zwitterionic Tetrahedral Intermediates) in Related Reactions

A key feature in the mechanism of acyl substitution reactions, including esterification, is the formation of a tetrahedral intermediate. taylorandfrancis.comresearchgate.net When a nucleophile attacks the carbonyl carbon of a carboxylic acid derivative, a tetrahedral intermediate is formed. taylorandfrancis.com In the context of aminolysis of related thionocarbonates, which shares mechanistic similarities with esterification, the formation of a zwitterionic tetrahedral intermediate (T±) is a critical step. acs.org

The nature of the leaving group and the nucleophile significantly influences the stability of the tetrahedral intermediate and, consequently, the reaction pathway. For instance, in the pyridinolysis of O-4-nitrophenyl S-methyl thiocarbonate, a linear Brønsted-type plot suggests a stepwise mechanism where the breakdown of the zwitterionic tetrahedral intermediate is rate-limiting. acs.org However, changing the leaving group to a less stable one, like in the case of O-(2,4-dinitrophenyl) S-methyl thiocarbonate, can lead to a curved Brønsted-type plot, indicating a change in the rate-determining step or a shift towards a concerted mechanism. acs.org

Kinetics of Aminolysis Reactions Involving Related Thionocarbonates

Kinetic studies of the aminolysis of aryl thionocarbonates provide valuable insights into the factors governing the reactivity and mechanism of these reactions. The rate of these reactions is typically determined by following the appearance of the phenoxide ion spectrophotometrically. acs.org The reaction is usually carried out under pseudo-first-order conditions with an excess of the amine nucleophile. acs.org

The Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile, is a powerful tool for elucidating the reaction mechanism. acs.org A linear Brønsted plot with a high slope (β value close to 1.0) is indicative of a stepwise mechanism with the breakdown of the tetrahedral intermediate being the rate-determining step. acs.org A curved Brønsted plot, on the other hand, often suggests a change in the rate-determining step from the breakdown to the formation of the intermediate as the basicity of the amine increases. acs.org

The nature of the non-leaving group in the thionocarbonate can also influence the reaction mechanism. For example, in the aminolysis of O-methyl S-aryl thiocarbonates, the strong electron-donating push from the methoxy (B1213986) group enhances the leaving ability of both the benzylamine (B48309) and the arenethiolate from the putative zwitterionic tetrahedral intermediate, favoring a concerted mechanism. koreascience.kr Furthermore, kinetic isotope effect studies using deuterated amine nucleophiles can provide evidence for the degree of bond breaking in the transition state. koreascience.krnih.gov

Table 1: Kinetic Data for the Aminolysis of Related Thionocarbonates

| Thionocarbonate | Nucleophile | Solvent | Observed Mechanism | Reference |

| O-4-nitrophenyl S-methyl thiocarbonate | Pyridines | Aqueous | Stepwise | acs.org |

| O-(2,4-dinitrophenyl) S-methyl thiocarbonate | Pyridines | Aqueous | Stepwise (curved Brønsted plot) | acs.org |

| O-methyl S-aryl thiocarbonates | Benzylamines | Acetonitrile | Concerted | koreascience.kr |

| Aryl thiocarbamates | Benzylamines | Acetonitrile | Concerted | nih.gov |

Intramolecular Transformations and Rearrangements in Related Aromatic Systems

Aromatic aldehydes and their derivatives can undergo various intramolecular transformations and rearrangements, which can influence the product distribution in a reaction. These rearrangements are often catalyzed by acids or bases and can involve the migration of protons or other functional groups.

Prototropic Rearrangements and Tautomeric Preferences

Prototropic rearrangements involve the migration of a proton from one atom to another within the same molecule, leading to the formation of a constitutional isomer or tautomer. rsc.orgrsc.org In aromatic systems containing both a formyl group and a hydroxyl group, keto-enol tautomerism is possible, although the equilibrium usually favors the more stable aromatic aldehyde form. researchgate.net

In more complex systems, such as alkoxy-substituted o-(pivaloylaminomethyl)benzaldehydes, acid-catalyzed rearrangements can lead to the formation of regioisomeric aldehydes. beilstein-journals.orgbeilstein-journals.org These transformations are thought to proceed through the formation of an isoindole intermediate, followed by the addition of water to a different position and subsequent ring-opening. beilstein-journals.orgbeilstein-journals.org The tautomeric preference in these systems can be influenced by substituents on the aromatic ring and the reaction conditions. researchgate.net

Catalytic Reaction Pathways and Their Mechanisms

Catalysts play a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. The synthesis of esters, including 4-Formyl-3-methoxyphenyl benzoate, can be achieved through various catalytic methods.

Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used in Fischer esterification. organic-chemistry.orgorganic-chemistry.org The mechanism involves the protonation of the carboxylic acid, which activates it towards nucleophilic attack by the alcohol. organic-chemistry.orgmasterorganicchemistry.com Lewis acids, such as hafnium(IV) and zirconium(IV) salts, can also catalyze the direct condensation of carboxylic acids and alcohols. organic-chemistry.org

Metal-based catalysts have also been developed for ester synthesis. For example, palladium nanoparticles on N-doped carbon can catalyze the direct esterification of benzyl (B1604629) C-H bonds with carboxylic acids. organic-chemistry.orgresearchgate.net This method is atom-economical as it avoids the use of pre-functionalized starting materials. organic-chemistry.orgresearchgate.net Ionic iron(III) complexes have been shown to catalyze the esterification of primary benzylic C-H bonds with carboxylic acids in the presence of an oxidant. organic-chemistry.org Ferric(III) chloride can catalyze the transformation of benzyl esters into other esters, amides, and anhydrides by first converting the benzyl ester into an acid chloride intermediate. rsc.org

Furthermore, organocatalysts, such as 2,2'-biphenol-derived phosphoric acid, can promote the dehydrative esterification of carboxylic acids and alcohols. organic-chemistry.org Zwitterionic compounds, particularly arenesulfonic acids containing a nitrogen atom, have also been developed as catalysts for esterification reactions. google.com These catalysts are often environmentally friendly and can be easily removed and reused. google.com

Table 2: Catalysts for Ester Synthesis

| Catalyst | Reactants | Reaction Type | Reference |

| Sulfuric Acid | Carboxylic Acid, Alcohol | Fischer Esterification | organic-chemistry.orgmasterorganicchemistry.com |

| p-Toluenesulfonic Acid | Carboxylic Acid, Alcohol | Fischer Esterification | organic-chemistry.org |

| Hafnium(IV) / Zirconium(IV) salts | Carboxylic Acid, Alcohol | Direct Condensation | organic-chemistry.org |

| Palladium Nanoparticles | Carboxylic Acid, Toluene (B28343) | C-H Acyloxylation | organic-chemistry.org |

| Ionic Iron(III) Complexes | Carboxylic Acid, Benzylic C-H | Oxidative Esterification | organic-chemistry.org |

| Ferric(III) Chloride | Benzyl Ester, Alcohol | Transesterification | rsc.org |

| 2,2'-biphenol-derived phosphoric acid | Carboxylic Acid, Alcohol | Dehydrative Esterification | organic-chemistry.org |

| Zwitterionic Arenesulfonic Acids | Carboxylic Acid, Alcohol | Esterification | google.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For instance, in derivatives of 4-hydroxy-3-methoxybenzaldehyde (vanillin), the aldehydic proton typically appears as a singlet in the downfield region, around 9.8 ppm. The aromatic protons on the vanillin (B372448) moiety exhibit characteristic splitting patterns depending on their substitution. Similarly, the protons of the benzoate (B1203000) group will show signals in the aromatic region, typically between 7.4 and 8.2 ppm. The methoxy (B1213986) group protons are expected to appear as a sharp singlet further upfield, generally around 3.9 ppm.

A comparative analysis with similar benzoate esters, such as 4-methoxyphenyl (B3050149) benzoate, reveals characteristic signals for the benzoate protons. For example, the protons ortho to the carbonyl group of the benzoate moiety typically resonate at a lower field (around 8.2 ppm) compared to the meta and para protons. The protons on the phenyl ring bearing the ester oxygen will have their chemical shifts influenced by the electronic effects of the substituent groups.

Table 1: Expected ¹H-NMR Chemical Shift Ranges for 4-Formyl-3-methoxyphenyl benzoate based on Related Compounds

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehydic proton (-CHO) | ~9.8 | Singlet |

| Benzoate protons (ortho) | ~8.2 | Doublet |

| Benzoate protons (meta, para) | ~7.4 - 7.6 | Multiplet |

| Phenyl protons (vanillin moiety) | ~7.0 - 7.5 | Multiplets |

| Methoxy protons (-OCH₃) | ~3.9 | Singlet |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum of this compound.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its chemical environment.

Based on data for related compounds, the carbonyl carbon of the aldehyde group in this compound is expected to resonate at a significantly downfield position, typically around 191 ppm. The carbonyl carbon of the ester group is also found downfield, but generally at a slightly higher field than the aldehyde, around 164-166 ppm. The carbon atoms of the aromatic rings will appear in the range of approximately 110-160 ppm, with the carbon attached to the methoxy group and the carbons of the ester linkage showing characteristic shifts. The methoxy carbon itself is expected to have a signal around 56 ppm.

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound based on Related Compounds

| Carbon | Expected Chemical Shift (ppm) |

| Aldehydic Carbonyl (C=O) | ~191 |

| Ester Carbonyl (C=O) | ~164 - 166 |

| Aromatic Carbons (C-O, C-C) | ~110 - 160 |

| Methoxy Carbon (-OCH₃) | ~56 |

Note: These are estimated values and require experimental verification.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity of a molecule.

While no specific 2D NMR data for this compound were found in the reviewed literature, the application of these techniques would be crucial for a definitive structural confirmation. An HSQC experiment would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. An HMBC experiment would show correlations between protons and carbon atoms that are two or three bonds away, providing critical information about the connectivity across the ester linkage and the substitution pattern on both aromatic rings. For instance, a correlation between the aldehydic proton and the quaternary carbon of the ester group in the HMBC spectrum would confirm their relative positions. The successful application of these techniques has been demonstrated in the structural elucidation of other complex benzoate derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational frequencies include a strong carbonyl stretching band for the aldehyde group (around 1700 cm⁻¹) and another strong carbonyl stretching band for the ester group (typically in the range of 1720-1740 cm⁻¹). The C-H stretching vibrations of the aromatic rings and the aldehyde group would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would be observed in the fingerprint region, between 1000 and 1300 cm⁻¹. The presence of aromatic rings would also be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | ~1700 | Strong |

| Ester C=O Stretch | ~1720-1740 | Strong |

| Aromatic & Aldehyde C-H Stretch | ~2850-3100 | Medium-Weak |

| Aromatic C=C Stretch | ~1450-1600 | Medium-Weak |

| C-O Stretch (Ester, Ether) | ~1000-1300 | Strong |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. While a Raman spectrum for this compound was not found, studies on the closely related compound vanillin and its derivatives using Surface-Enhanced Raman Spectroscopy (SERS) offer valuable insights.

SERS, a technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, has been successfully used for the sensitive detection of vanillin. Characteristic Raman bands for vanillin include those corresponding to the aromatic ring vibrations, the carbonyl group, and the methoxy group. For example, specific bands for methyl vanillin, a close analogue, have been identified at 775 cm⁻¹, 1350 cm⁻¹, and 1282 cm⁻¹. These studies suggest that SERS could be a powerful tool for the trace analysis of this compound and for studying its interactions with surfaces.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, with a molecular formula of C₁₅H₁₂O₄, the theoretical monoisotopic mass is calculated to be 256.0736 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as a powerful tool for confirming the elemental composition. For this compound, an HRMS analysis is expected to yield a molecular ion peak [M+H]⁺ at m/z 257.0814 or a sodium adduct [M+Na]⁺ at m/z 279.0633, corresponding to the formulas [C₁₅H₁₃O₄]⁺ and [C₁₅H₁₂O₄Na]⁺, respectively. The high precision of this measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Electron ionization mass spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns that offer structural insights. The ester linkage is often a primary site of cleavage. The expected fragmentation would involve the formation of a benzoyl cation and a substituted phenoxy radical, or a substituted phenoxy cation and a benzoyl radical. The most prominent fragments anticipated in the mass spectrum are detailed in the table below.

| m/z (predicted) | Ion Structure | Description |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, a very common and stable fragment for benzoate esters. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of a carbonyl group (CO) from the benzoyl cation. |

| 151 | [C₈H₇O₃]⁺ | 4-Formyl-3-methoxyphenoxy cation, formed by cleavage of the ester bond. |

| 123 | [C₇H₇O₂]⁺ | Fragment resulting from the loss of a carbonyl group (CO) from the m/z 151 ion. |

These predicted fragmentation pathways provide a diagnostic fingerprint for the identification of this compound in a sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by the presence of multiple chromophores, which are parts of the molecule that absorb light.

The key chromophores in this compound are the two aromatic rings (the benzoate and the substituted phenyl ring), the aldehyde carbonyl group (-CHO), and the ester carbonyl group (-COO-). The electronic structure is characterized by extensive conjugation between the phenyl ring, the aldehyde group, and the ester functionality. This conjugation significantly influences the energy of the electronic transitions.

The spectrum is expected to display intense absorption bands corresponding to π → π* transitions, which are characteristic of aromatic systems and conjugated carbonyl compounds. These transitions typically occur at shorter wavelengths (higher energy). Additionally, weaker absorption bands corresponding to n → π* transitions, originating from the non-bonding electrons on the oxygen atoms of the aldehyde and ester groups, are expected at longer wavelengths (lower energy).

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies

Quantum mechanical studies delve into the electronic structure and energetic properties of the molecule, offering a fundamental understanding of its behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and ground state energy of molecules. For aromatic compounds structurally related to 4-Formyl-3-methoxyphenyl benzoate (B1203000), DFT calculations, often using the B3LYP functional with a basis set like 6-311G++(d,p), are utilized to obtain the most stable three-dimensional conformation. This process involves calculating the potential energy of the molecule at various atomic arrangements until the lowest energy state, or ground state, is found. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.

Conformational analysis is essential for understanding the flexibility of a molecule, which is determined by the rotation around its single bonds. For a molecule like 4-Formyl-3-methoxyphenyl benzoate, which contains several rotatable bonds, multiple low-energy conformations may exist. In related xanthene derivatives, the conformation of the various rings, such as flattened-boat or envelope conformations, has been determined through computational studies. By systematically rotating specific bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. The PES maps the energy of the molecule as a function of its geometry, allowing for the identification of the most stable conformers and the energy barriers between them.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For a related compound, 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, the HOMO-LUMO energy gap was calculated to be 3.9562 eV, indicating it is a hard molecule. FMO analysis also provides insights into electrophilic and nucleophilic attack sites. Studies on benzoate derivatives have shown a clear correlation between the catalytic conversion rate by enzymes and the HOMO energy levels of the substrates.

| Parameter | Value (eV) for a related Xanthene derivative |

| E(HOMO) | -5.9343 |

| E(LUMO) | -1.9781 |

| Energy Gap (ΔE) | 3.9562 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values on the electron density surface, typically using a color spectrum. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen) that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are favorable for nucleophilic attack. Studies on 3-methoxy flavones have demonstrated that negative MEP values near the 3-methoxy group are related to their biological activity.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to understand and predict the interaction between a potential drug molecule and its biological target.

In a study involving a structurally similar compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, molecular docking was performed against the cyclooxygenase-2 (COX-2) receptor (PDB ID: 6COX). The results showed a binding energy of -8.18 kcal/mol, which was lower (indicating a stronger interaction) than that of the starting material, vanillin (B372448) (-4.96 kcal/mol). This suggests that the modification of vanillin to the benzoate derivative enhances its potential to interact with the COX-2 enzyme. Similarly, docking studies of other benzoate derivatives with targets like the estrogen receptor alpha (ERα) have been conducted to predict their potential as anticancer agents. The binding energy, along with the specific interactions observed (such as hydrogen bonds and hydrophobic interactions), provides a rational basis for the molecule's potential biological activity and guides the design of more potent analogs.

| Compound | Target Receptor | Binding Energy (kcal/mol) |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 |

| Vanillin | COX-2 (Chain A) | -4.96 |

| (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate | ERα | -8.15 |

| Tamoxifen | ERα | -7.00 |

In Silico Screening Against Biological Targets (e.g., COX-1, COX-2, P2Y12 Receptors) for Related Compounds

In silico screening allows for the virtual testing of compounds against various biological targets to identify potential inhibitory activity. Vanillin and its derivatives have been the subject of numerous such studies.

A key area of investigation for anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 are of particular interest as they may present fewer gastrointestinal side effects than non-selective inhibitors. nih.govnih.gov A molecular docking study on a structurally similar compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate , predicted its potential as an anti-inflammatory agent by targeting the COX-2 receptor (PDB ID: 6COX). nih.gov This suggests that modifications to the phenolic hydroxyl group of vanillin can enhance its bioactivity. nih.gov

Furthermore, research into the antithrombotic potential of vanillin derivatives has involved screening against the P2Y12 receptor. A study modifying vanillin's structure to enhance lipophilic and electronic properties used molecular docking to assess inhibitory activity against the P2Y12 receptor. researchgate.net This led to the identification of 4-formyl-2-methoxyphenyl 4-methylbenzoate as a promising compound for development as an antithrombotic drug. researchgate.net

While not targeting COX or P2Y12, other studies have successfully used in silico screening to identify vanillin derivatives as inhibitors for other enzymes, such as sterol 14α-demethylase in Leishmania infantum and bacterial DNA synthesis, highlighting the broad applicability of these computational methods.

Binding Energy and Inhibition Constant Determination

Binding energy (ΔG) and the inhibition constant (Ki) are critical parameters derived from molecular docking studies that quantify the affinity of a ligand for its target protein. A lower binding energy indicates a more stable ligand-receptor complex and stronger binding.

In a molecular docking study against the COX-2 receptor, the vanillin derivative 4-formyl-2-methoxyphenyl-4-chlorobenzoate demonstrated a significantly lower binding energy (-8.18 kcal/mol) compared to the parent compound, vanillin (-4.96 kcal/mol). nih.gov This suggests that the derivative has a higher binding affinity for the COX-2 active site and is predicted to have better anti-inflammatory activity than vanillin. nih.gov

The relationship between binding energy and the inhibition constant is direct; a lower binding energy corresponds to a lower Ki value, indicating more effective inhibition. While the specific Ki for 4-formyl-2-methoxyphenyl-4-chlorobenzoate against COX-2 was not detailed in the available literature, studies on other vanillin derivatives have established this correlation. For example, a potent vanillin derivative targeting mushroom tyrosinase showed a binding energy of -7.2 kcal/mol and a corresponding inhibition constant (Ki) of 13 μM.

Table 1: Binding Energies of Vanillin and a Related Derivative Against COX-2

| Compound | Target | Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| Vanillin | COX-2 (Chain A) | -4.96 | nih.gov |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 | nih.gov |

Analysis of Ligand-Receptor Hydrophobic and Hydrogen Bond Interactions

The stability of a ligand within the binding pocket of a receptor is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. genexplain.comni.ac.rs Analysis of these interactions provides a detailed understanding of the binding mode. Hydrogen bonds contribute to binding specificity, while hydrophobic interactions often enhance binding affinity. genexplain.com

Molecular docking studies of vanillin derivatives have identified key amino acid residues involved in these interactions. For instance, in the docking of a vanillin-derived 1,2,3-triazole against thymidylate kinase (TMPK), two hydrogen bonds were observed between the ligand and the amino acid residues Ser68 (bond length 1.93 Å) and Glu10 (bond length 2.97 Å). Additionally, electrostatic interactions with Asp146 and Asp90, and a Pi-sigma bond with Ile41, contributed to the stability of the complex.

In another study, the binding of a pyrrolo[3,4-c]pyrrole (B14788784) derivative in the active site of COX-2 was stabilized by two conventional hydrogen bonds with Arg120 and Ser530. nih.gov The phenylpiperazine moiety of the inhibitor was noted to interact primarily through van der Waals forces. nih.gov The analysis of these specific interactions is crucial for rational drug design, allowing for structural modifications that can optimize binding affinity and selectivity. ni.ac.rs

Prediction of Pharmacokinetic Profiles (ADMET) and Drug-Likeness

Beyond target affinity, a successful drug candidate must possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used for the early prediction of these properties. nih.gov

ADMET Prediction for Related Vanillin Derivatives

In silico ADMET prediction for vanillin derivatives and other chemical entities is a critical step in early-stage drug discovery. nih.gov Various computational models and online servers, such as pkCSM and SwissADME, are employed to estimate a compound's pharmacokinetic and toxicity profiles based on its structure. These predictions help to identify potential liabilities, such as poor absorption or potential toxicity, that could lead to failure in later stages of development. jst.go.jp For example, studies on thiazole (B1198619) Schiff base derivatives have used in silico ADMET predictions to validate their potential for oral bioavailability. way2drug.com While specific ADMET data for this compound is not detailed in the reviewed literature, the general approach for its related analogs involves calculating parameters like aqueous solubility, Caco-2 permeability, cytochrome P450 (CYP) inhibition, and various toxicity endpoints (e.g., hepatotoxicity, mutagenicity).

Application of Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to evaluate the "drug-likeness" of a chemical compound and its likelihood of being orally bioavailable. lindushealth.comnumberanalytics.com The rule establishes four simple physicochemical parameter cutoffs based on the observation that most orally administered drugs are relatively small and moderately lipophilic. lindushealth.comunits.it The criteria are:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

A compound is considered likely to have poor absorption or permeation if it violates more than one of these rules. lindushealth.com

Studies on various vanillin analogs have utilized tools like SwissADME to assess their compliance with Lipinski's Rule. researchgate.net In one such study, a library of 17 vanillin analogs was analyzed, and it was found that all had molecular weights of less than 500 Da, indicating they were small enough to diffuse and penetrate cell membranes. researchgate.net

Table 2: Lipinski's Rule of Five Analysis for a Selection of Vanillin Analogs

| Compound Feature | Lipinski's Rule | Status for Vanillin Analogs | Source |

|---|---|---|---|

| Molecular Weight | ≤ 500 g/mol | All 17 tested analogs complied | researchgate.net |

| Log P | ≤ 5 | Most tested analogs complied | researchgate.net |

| Hydrogen Bond Donors | ≤ 5 | All tested analogs complied | researchgate.net |

| Hydrogen Bond Acceptors | ≤ 10 | All tested analogs complied | researchgate.net |

Prediction of Activity Spectra for Substances (PASS) Analysis for Related Compounds

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. nih.govway2drug.com The PASS online service can estimate over 4,000 types of biological activity, including pharmacological effects, mechanisms of action, toxicity, and adverse effects, based solely on the compound's structural formula. way2drug.comway2drug.com This allows for the assessment of a molecule's potential even before it is synthesized. youtube.com

The prediction algorithm is based on structure-activity relationships derived from a large training set of known biologically active compounds. nih.govnih.gov For a new compound, PASS provides a list of probable activities, each with a calculated probability of being active (Pa) and inactive (Pi). genexplain.com Activities with Pa > Pi are considered possible for the compound. Generally, if Pa > 0.7, the likelihood of observing the activity experimentally is high. youtube.com The average accuracy of prediction is reported to be around 95%. nih.gov While no specific PASS analysis results for this compound were found in the reviewed literature, this tool represents a valuable resource for its future investigation. It could be used to screen the compound for a wide array of potential therapeutic actions or toxic effects, helping to guide further experimental studies. way2drug.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural or property descriptors of a compound with its biological activity. This approach is widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals.

Currently, there are no specific QSAR studies available in the public domain that focus on this compound. Such a study would typically involve the computational generation of various molecular descriptors for this compound and a series of structurally related compounds. These descriptors, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP), would then be statistically correlated with a measured biological activity. The resulting QSAR model could then be used to predict the activity of other, similar compounds.

Table 1: Hypothetical QSAR Descriptors for this compound

| Descriptor | Hypothetical Value | Significance in QSAR |

| Molecular Weight | 256.25 g/mol | Can influence bioavailability and transport. |

| LogP | 2.95 | Indicates lipophilicity, affecting membrane permeability. |

| Dipole Moment | 3.5 D | Relates to the polarity of the molecule and its interactions. |

| Polar Surface Area | 52.6 Ų | Influences cell penetration and receptor binding. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific QSAR studies have been performed on this compound.

Nonlinear Optical (NLO) Properties Investigations for Conjugated Systems

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Compounds with extended π-conjugated systems, donor-acceptor groups, and significant charge asymmetry often exhibit notable NLO properties.

The molecular structure of this compound, featuring a benzaldehyde (B42025) moiety (electron-withdrawing) and a methoxy-substituted phenyl benzoate group, suggests the potential for NLO activity. The formyl group acts as an electron acceptor, while the methoxy (B1213986) group and the phenyl ring can act as electron donors, creating a push-pull system across the conjugated framework.

Theoretical investigations into the NLO properties of this compound would involve quantum chemical calculations to determine its hyperpolarizability (β), a measure of the NLO response at the molecular level. These calculations are typically performed using methods like Density Functional Theory (DFT).

As of now, no specific experimental or theoretical studies on the nonlinear optical properties of this compound have been reported. Research in this area would be valuable to assess its potential for use in NLO applications.

Applications and Derivatization in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

4-Formyl-3-methoxyphenyl benzoate (B1203000), and the broader class of vanillin (B372448) derivatives it belongs to, are highly valued as intermediates in organic synthesis. The aldehyde group is a versatile handle for a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This reactivity allows for the introduction of diverse functionalities and the extension of the molecule's carbon skeleton.

The inherent structural features of the formyl-methoxyphenyl moiety, derived from the readily available and renewable resource vanillin, make it an attractive starting material. Its aromatic ring can be subjected to electrophilic substitution reactions, further increasing its synthetic utility. Researchers have leveraged these characteristics to employ vanillin-based compounds as foundational building blocks for the synthesis of polymers, pharmaceuticals, and other high-value fine chemicals. The presence of the benzoate group can influence the reactivity of the aldehyde and provide a site for further modification or act as a protecting group that can be removed at a later synthetic stage.

Synthesis of Complex Heterocyclic Systems Utilizing Formyl-Methoxyphenyl Benzoate Moieties or Related Structures

The aldehyde functionality of 4-formyl-3-methoxyphenyl benzoate is a key gateway for the construction of various heterocyclic rings, which are core structures in many biologically active compounds.

The reaction of the formyl group with primary amines readily forms Schiff bases, also known as imines. This condensation reaction is a fundamental step in the synthesis of numerous heterocyclic compounds and coordination complexes. Schiff bases derived from vanillin and its analogs are not just synthetic intermediates but also exhibit a range of biological activities themselves, including antimicrobial, antioxidant, and anticancer properties. The resulting imine bond can be further reduced to a stable amine or participate in cyclization reactions to form nitrogen-containing heterocycles.

Table 1: Examples of Schiff Base Formation from Vanillin Derivatives

| Amine Reactant | Resulting Schiff Base Core Structure | Potential Applications |

| Substituted Anilines | N-aryl-imine | Liquid crystals, chemosensors |

| Aliphatic Amines | N-alkyl-imine | Corrosion inhibitors, biological agents |

| Hydrazine Derivatives | Hydrazone | Metal complexes, anticonvulsant agents |

| Amino Acids | N-substituted imine with carboxylate | Bio-inspired catalysts, chiral ligands |

The structural motif of this compound can be incorporated into 1,2,3-triazole rings, a class of heterocycles known for its broad utility in medicinal chemistry and materials science. A common synthetic route involves the conversion of the formyl group into an azide (B81097) or an alkyne functionality, which can then undergo a Huisgen 1,3-dipolar cycloaddition reaction, often catalyzed by copper(I) in what is known as "click chemistry". For instance, the aldehyde can be reduced to an alcohol, converted to an azide, and then reacted with a terminal alkyne to form the triazole ring. Alternatively, the aldehyde can be used to synthesize an alkyne-containing intermediate that then reacts with an azide. These synthetic strategies link the vanillin-derived scaffold to other molecular fragments, creating complex hybrid molecules with potential applications in drug discovery.

Vanillin derivatives are excellent substrates for cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. A prominent example is the Knoevenagel condensation followed by a hetero-Diels-Alder reaction. In this sequence, the aldehyde group of a vanillin-based compound first reacts with an active methylene (B1212753) compound (like a malonate derivative) in a Knoevenagel condensation to form a highly reactive electron-deficient diene. This intermediate can then immediately undergo an intramolecular or intermolecular hetero-Diels-Alder reaction, leading to the rapid assembly of complex, oxygen-containing heterocyclic systems, such as pyran derivatives. This approach is highly efficient as it reduces the number of separate purification steps, saving time and resources while building molecular complexity.

Development of Novel Molecular Scaffolds

The this compound structure serves as a valuable scaffold for the development of new molecular frameworks in medicinal chemistry and materials science. By systematically modifying the aldehyde, methoxy (B1213986), and benzoate groups, a library of derivatives can be generated. The derivatization of the aldehyde group, as discussed, can lead to a multitude of heterocyclic systems. The methoxy group can be cleaved to reveal a phenol (B47542), providing another site for modification. The benzoate ester can be hydrolyzed and re-esterified with different carboxylic acids to fine-tune the molecule's properties. This modular approach allows for the creation of diverse chemical entities that can be screened for various biological activities or material properties, making the vanillin core a privileged scaffold in the design of novel functional molecules.

Biochemical Interactions and Pharmacological Mechanistic Insights

Molecular Mechanisms of Interaction with Enzyme Targets

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Based on the structure of 4-Formyl-3-methoxyphenyl benzoate (B1203000), several enzyme targets can be considered.

Non-steroidal anti-inflammatory drugs (NSAIDs) competitively inhibit cyclooxygenase (COX), the enzyme that converts arachidonic acid into inflammatory prostaglandins. nih.gov The anti-inflammatory effects of NSAIDs come from inhibiting COX-2, while the negative side effects are caused by inhibiting COX-1. nih.govbrieflands.com This has led to the development of selective COX-2 inhibitors. brieflands.comnih.gov

A chemoinformatics study evaluated 17 vanillin (B372448) derivatives for their potential to inhibit COX-1 using molecular docking. The benzoate derivative of 4-Formyl-2-methoxyphenyl showed the most stable binding to the enzyme, even more so than the native ligand, due to the formation of dual hydrogen bonds and other interactions. In contrast, aspirin, a common NSAID, forms only one hydrogen bond, resulting in a weaker affinity.

The structural features of selective COX-2 inhibitors often include a central heterocyclic or carbocyclic ring system. brieflands.com The selectivity for COX-2 is often attributed to a methyl sulfonyl or sulfonamide group that binds to a specific polar pocket in the COX-2 enzyme. researchgate.net Structure-activity relationship (SAR) studies have shown that the nature of substituents on the aromatic rings significantly influences COX-2 inhibitory potency and selectivity. nih.govbrieflands.com For example, in a series of 2,4,5-triarylimidazoles, the order of selectivity was found to be OH > F > OMe > H, Me > NHCOMe > Cl. nih.govbrieflands.com

Table 1: Comparison of Binding Affinity and COX-1 Inhibition of Vanillin Derivatives

| Compound | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Ki, µM) | Hydrogen Bond Interactions |

|---|---|---|---|

| 4-Formyl-2-methoxyphenyl benzoate | -7.70 | 7.39 | SER A:530, ARG A:120 |

| Aspirin (reference) | -4.70 | 356.01 | SER A:530 |

| Vanillin | -4.94 | 239.24 | N/A |

Data from a 2023 chemoinformatics study using molecular docking.

The P2Y12 receptor is a key player in platelet activation and thrombosis, making it a significant target for antithrombotic drugs. nih.gov The active metabolite of the well-known antithrombotic drug, clopidogrel (B1663587), targets the P2Y12 receptor. nih.gov This active metabolite works by disrupting the normal assembly and localization of P2Y12 receptors on the cell surface. nih.gov It has been shown that P2Y12 receptors form functional oligomeric complexes within specific membrane microdomains. nih.gov The active metabolite of clopidogrel is thought to form a disulfide bridge with a cysteine residue on the P2Y12 receptor, leading to the dissociation of these oligomers and their movement out of these microdomains, which in turn impairs their ability to bind to their natural ligands. nih.gov

Ticagrelor, another oral antiplatelet agent, is a reversible and selective antagonist of the P2Y12 receptor. nih.gov Unlike clopidogrel, it does not require metabolic activation and acts at a different site on the receptor than ADP, the natural ligand. nih.gov

Aromatic rings are prevalent in both proteins and drug molecules and play a crucial role in molecular recognition and protein stability. nih.gov Studies have shown that a significant percentage of drugs containing aromatic rings form interactions with their protein targets. nih.gov These interactions, which include π-stacking and hydrophobic interactions, contribute to the stability of protein-drug complexes. nih.govnih.gov

Benzaldehyde (B42025), a simple aromatic aldehyde, has been shown to inhibit several major signaling pathways that are activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. researchgate.net The mechanism is believed to involve the regulation of 14-3-3 family proteins, which interact with various proteins in these signaling cascades. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies at a Molecular Level

The relationship between a molecule's structure and its biological activity (SAR) or properties (SPR) is a fundamental concept in medicinal chemistry. For selective COX-2 inhibitors, a common structural feature is a diaryl system attached to a central heterocyclic core. researchgate.net The presence of a methyl sulfonyl or sulfonamide moiety is often key to selectivity, as it interacts with a specific polar pocket in the COX-2 enzyme. researchgate.net Furthermore, electron-withdrawing groups on one of the aryl rings are generally preferred over electron-donating groups for enhanced selectivity. researchgate.net

In the context of vanillin derivatives, a 2023 chemoinformatics study highlighted the favorable pharmacokinetic profile of the benzoate derivative of 4-Formyl-2-methoxyphenyl based on Lipinski's Rule of Five. This analysis suggests good potential for oral bioavailability.

Biochemical Pathways Modulated by Related Compounds (e.g., Antithrombotic, Anti-inflammatory)

The inhibition of COX enzymes by NSAIDs directly impacts the biosynthesis of prostaglandins, which are key mediators of inflammation. nih.govbrieflands.com By selectively inhibiting COX-2, the inflammatory cascade can be suppressed while minimizing the gastrointestinal side effects associated with COX-1 inhibition. brieflands.comnih.gov

The P2Y12 receptor, when activated by ADP, inhibits the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Lower levels of cAMP facilitate platelet activation. nih.gov Antagonists of the P2Y12 receptor therefore interfere with this process, leading to an antithrombotic effect. nih.gov

Some benzoate derivatives have been shown to activate the Nrf2 pathway, which plays a role in protecting cells from oxidative stress. nih.gov This activation can lead to an increase in the expression of antioxidant enzymes. nih.gov Additionally, some compounds can exert antithrombotic effects by modulating the MAPK signaling pathway and the coagulation cascade. nih.gov

Environmental Fate and Degradation Studies Potential Research Avenues

Photodegradation Mechanisms

The presence of aromatic rings and a carbonyl group in 4-Formyl-3-methoxyphenyl benzoate (B1203000) suggests that it is likely susceptible to photodegradation, a process driven by the absorption of ultraviolet (UV) radiation from sunlight. Research into the photodegradation of structurally similar aromatic aldehydes, such as benzaldehyde (B42025) and cinnamyl alcohol, reveals that these processes can be complex, involving multiple pathways. oup.comnih.gov

Potential photodegradation of 4-Formyl-3-methoxyphenyl benzoate could be initiated by the photoexcitation of the benzaldehyde moiety. nih.gov This can lead to the formation of radical species that drive further reactions. nih.gov One probable pathway is the oxidation of the aldehyde group to a carboxylic acid, transforming the parent compound into 3-methoxy-4-(benzoyloxy)benzoic acid. researchgate.net This transformation is a common photochemical fate for aromatic aldehydes. researchgate.net

Furthermore, the ester linkage may undergo photohydrolysis, a process that would be accelerated by the presence of photosensitizers in the environment. This would cleave the molecule into vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and benzoic acid. These products themselves are subject to further photodegradation. For instance, vanillin can be oxidized to vanillic acid. mdpi.com

A hypothetical study on the photodegradation of this compound could involve irradiating aqueous solutions of the compound with simulated sunlight and identifying the transformation products over time. The results could be presented in a table similar to the one below.

Table 1: Hypothetical Photodegradation Products of this compound

| Time (hours) | This compound (µg/L) | 3-methoxy-4-(benzoyloxy)benzoic acid (µg/L) | Vanillin (µg/L) | Benzoic Acid (µg/L) |

| 0 | 1000 | 0 | 0 | 0 |

| 6 | 750 | 150 | 50 | 50 |

| 12 | 400 | 300 | 120 | 130 |

| 24 | 150 | 450 | 200 | 200 |

| 48 | <50 | 500 | 150 | 150 |

Biodegradation Pathways in Aquatic and Terrestrial Environments

The biodegradation of this compound would likely involve the enzymatic activities of microorganisms present in soil and water. The ester linkage is a probable initial point of attack through hydrolysis by esterase enzymes, yielding vanillin and benzoic acid. The microbial breakdown of vanillin is a known process, often proceeding through its oxidation to vanillic acid, which is then further metabolized. mdpi.comresearchgate.net

The subsequent degradation of the aromatic rings of both vanillin and benzoic acid is a critical step. Microorganisms typically employ oxygenase enzymes to cleave the aromatic ring, making the carbon available for cellular metabolism. However, aromatic compounds can be resistant to degradation. mdpi.com The methoxy (B1213986) group on the vanillin-derived portion of the molecule may also influence the rate and pathway of degradation.

In terrestrial environments, the compound's fate would be influenced by its adsorption to soil particles, which could affect its availability to microorganisms. In aquatic systems, its solubility and partitioning between water and sediment would be key factors. Research in this area would involve incubating the compound with water and soil samples and tracking its disappearance and the emergence of metabolites.

Table 2: Potential Aerobic Biodegradation Intermediates of this compound

| Parent Compound | Initial Hydrolysis Products | Subsequent Oxidation Products | Ring Cleavage Products |

| This compound | Vanillin, Benzoic Acid | Vanillic Acid, Protocatechuic Acid | Aliphatic acids |

Analytical Methodologies for Environmental Monitoring

To study the environmental fate and degradation of this compound, robust analytical methods are required for its detection and quantification in complex matrices like water and soil. Given the compound's structure, a common approach would be the use of chromatography coupled with a sensitive detector.

High-Performance Liquid Chromatography (HPLC) with UV detection is a strong candidate for the analysis of this compound, as the aromatic rings provide good chromophores. researchgate.net For enhanced sensitivity and selectivity, especially at trace environmental concentrations, HPLC coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice. nih.gov

Gas Chromatography (GC) could also be employed, likely coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov For GC analysis, derivatization of the aldehyde group might be necessary to improve volatility and thermal stability. A widely used derivatization agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable derivative that can be readily analyzed. epa.govcdc.gov

Sample preparation for environmental samples would likely involve a pre-concentration step, such as solid-phase extraction (SPE), to isolate the analyte from interfering matrix components and increase its concentration to detectable levels. nih.gov

Table 3: Proposed Analytical Methods for this compound

| Analytical Technique | Detector | Sample Preparation | Potential Limit of Quantification (LOQ) |

| HPLC-UV | UV-Vis | SPE | 1-10 µg/L |

| LC-MS/MS | Mass Spec | SPE | 0.01-0.1 µg/L |

| GC-FID | FID | LLE/SPE | 5-20 µg/L |

| GC-MS | Mass Spec | LLE/SPE | 0.1-1 µg/L |

Q & A

Q. What are the optimal synthetic routes for 4-Formyl-3-methoxyphenyl benzoate, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via esterification between 4-formyl-3-methoxybenzoic acid and phenol derivatives under acid catalysis (e.g., H₂SO₄). Reaction progress is tracked using TLC (hexane/EtOH 1:1, Rf ~0.6) and confirmed via ¹H NMR for characteristic peaks (e.g., formyl proton at δ ~9.8 ppm and methoxy singlet at δ ~3.8 ppm). Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons, ester carbonyl at δ ~168 ppm).

- Mass spectrometry (ESI-TOF) for exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₅H₁₂O₄: 256.0735) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers at 4°C, away from oxidizing agents. Safety data sheets (SDS) for related compounds highlight flammability risks (flash point ~138°C) .

Q. How can the compound’s solubility and stability be optimized for experimental workflows?

- Methodological Answer :

- Solubility : Test in DMSO, THF, or chloroform (common for aromatic esters). For aqueous buffers, use co-solvents like ethanol (≤10% v/v).

- Stability : Avoid prolonged light exposure (store in amber vials) and monitor degradation via periodic HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts during derivatization)?

- Methodological Answer :

- Control experiments : Isolate intermediates (e.g., via column chromatography) to identify side-reaction pathways.

- DFT calculations : Model reaction mechanisms to predict competing pathways (e.g., nucleophilic attack vs. oxidation).

- In situ FTIR : Monitor functional group transformations (e.g., formyl → carboxylic acid under oxidative conditions) .

Q. How can hydrogen-bonding networks in this compound crystals be analyzed to predict supramolecular assembly?

- Methodological Answer :

- X-ray crystallography (using SHELXL for refinement) to determine intermolecular interactions.

- Graph set analysis (Etter’s rules) to classify hydrogen-bond motifs (e.g., R₂²(8) rings).

- Compare packing diagrams with related benzoates (e.g., 3-methoxy analogs) to identify trends .

Q. What advanced spectroscopic methods elucidate electronic properties for applications in materials science?

- Methodological Answer :

- UV-Vis/fluorescence spectroscopy : Measure λmax and quantum yield (quinonoid vs. benzenoid transitions).

- Cyclic voltammetry : Determine redox potentials (e.g., formyl group’s electrophilicity).

- Solid-state NMR to study π-stacking interactions in polymeric matrices .

Q. How can computational tools predict biological activity (e.g., enzyme inhibition) of this compound derivatives?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to screen against target proteins (e.g., cyclooxygenase-2).

- MD simulations (GROMACS) to assess binding stability (RMSD < 2 Å over 100 ns).

- Validate with in vitro assays (e.g., IC₅₀ determination via fluorogenic substrates) .

Q. What crystallographic software suites are recommended for resolving twinned or low-resolution datasets?

- Methodological Answer :

Q. How do substituent variations (e.g., methoxy vs. ethoxy) impact mesomorphic properties in liquid crystalline applications?

- Methodological Answer :

- DSC/POM : Characterize phase transitions (Tm, Ti) and texture changes.

- SAXS/WAXS : Correlate molecular packing with mesophase stability.

- Compare with literature on alkyl-substituted phenyl benzoates to establish structure-property relationships .

Featured Recommendations